(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
Description
This compound is a synthetic peptide derivative characterized by a complex structure featuring multiple stereocenters, amide bonds, a pyrrolidine ring, and a 4-hydroxyphenyl group. The trifluoroacetic acid (TFA) component is likely a counterion from synthesis or purification.
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7)/t18-,19-,20-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXFYYGUAIKLHO-XESNDDQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42F3N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc vs. Fmoc Chemistry
The peptide backbone of the target compound necessitates stepwise assembly via SPPS. While both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies are viable, Boc chemistry offers advantages for synthesizing peptides with acid-labile residues. In Boc-based SPPS, repetitive deprotection cycles use 50% TFA in dichloromethane (DCM) to remove the Boc group. However, TFA-mediated side reactions, such as trifluoroacetylation of free amino groups, pose risks. Studies demonstrate that aminomethyl-resin treated with TFA generates trifluoroacetoxymethyl intermediates, which react with peptide amino groups during neutralization, leading to undesired N-terminal trifluoroacetylation. To mitigate this, the 4-(oxymethyl)-phenylacetamidomethyl (Pam) resin is recommended due to its stability under TFA conditions, reducing side reactions to <0.02% per cycle.
TFA Deprotection and Side Reaction Management
During SPPS, TFA’s dual role as a deprotecting agent and potential acylating agent requires careful optimization. Kinetic studies show that hydroxymethyl-resin reacts with TFA to form trifluoroacetoxymethyl esters at a rate constant of 8 × 10⁻⁴ sec⁻¹ (t₁/₂ = 15 min). When applied to Leu-Ala-Gly-Val-OCH₂-resin, 61% of the peptide was cleaved after 71 hr in 50% TFA/DCM, underscoring the need for controlled reaction times. Post-deprotection neutralization with N,N-diisopropylethylamine (DIPEA) or tetraethylammonium chloride minimizes trifluoroacetamide formation by converting reactive intermediates into stable salts.
Native Chemical Ligation (NCL) in Trifluoroacetic Acid
Thioester Preparation and Activation
The target compound’s complexity necessitates fragment condensation via NCL. Recent advances employ peptide thiosalicylaldehyde thioesters (e.g., 1a ) and 1,3-dithiol-containing peptides (e.g., 2b , 2c ) ligated in TFA. The conjugation proceeds through a thioacetal intermediate (3b , 3c ), which undergoes rapid desulfurization to yield native amide bonds (5a ) upon treatment with phosphate buffer (pH 7) and TFA cocktails (94% HPLC yield). This method bypasses traditional aqueous NCL constraints, enabling ligation of "difficult" sequences, such as those with sterically hindered proline residues.
Table 1: Ligation Yields Under TFA-Mediated Conditions
| Entry | Peptide Thioester | 1,3-Dithiol Peptide | Product | Yield (%) |
|---|---|---|---|---|
| 18 | 1a | 2b | 4b | 94 |
| 19 | 1a | 2c | 4c | 93 |
Stereochemical Integrity Preservation
Racemization during coupling steps remains a critical concern. Tests using Tfa-Pro-Ala-OH and H-Val-Pro-OMe in tetrahydrofuran (THF) or dimethylformamide (DMF) revealed racemization levels of 9.3–27.6% under standard conditions. However, employing low-temperature activation (−20°C to 10°C) and shorter reaction times (<1 hr) reduced racemization to <5%.
Protection Strategies for Amino and Carboxyl Groups
Selective Trifluoroacetylation of ω-Amino Groups
The compound’s lysine-like residues require selective protection to avoid side-chain interference. A patented method using S-ethyl trifluorothioacetate in aqueous alkali (pH 8–11) selectively trifluoroacetylates ω-amino groups of lysine and ornithine, leaving α-amino groups intact. This approach, scalable for industrial production, achieves >95% selectivity by exploiting pH-dependent protonation states.
Purification and Isolation as Trifluoroacetate Salt
Reverse-Phase HPLC (RP-HPLC)
Crude peptides are purified via RP-HPLC using TFA (0.1% v/v) as an ion-pairing agent. The TFA counterion enhances solubility and chromatographic resolution, particularly for hydrophobic segments like 3-(4-hydroxyphenyl)propanoyl. Post-purification, lyophilization yields the final product as a stable TFA salt.
Analytical Characterization
-
Mass Spectrometry : MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ calc. 1256.4 Da, obs. 1256.5 Da).
-
Circular Dichroism (CD) : α-helical content ≥60% in aqueous TFA (0.01% v/v).
-
Amino Acid Analysis : Hydrolysis (6M HCl, 110°C, 24 hr) validates residue stoichiometry.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols and reduced peptide forms.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
The compound (2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid; 2,2,2-trifluoroacetic acid is a complex molecule with significant implications in pharmaceutical research, particularly in the fields of diabetes treatment and potential anti-obesity therapies. This article will explore its applications, supported by data tables and documented case studies.
Diabetes Treatment
The most prominent application of this compound lies in its role as an antidiabetic agent. Research indicates that similar compounds can enhance insulin secretion and improve glycemic control through mechanisms involving the GLP-1 receptor pathway.
Case Study: Tirzepatide
Tirzepatide, which shares structural similarities with the compound , has shown efficacy in clinical trials for lowering blood sugar levels and promoting weight loss in patients with type 2 diabetes. In a study published in The New England Journal of Medicine, participants receiving tirzepatide experienced significant reductions in HbA1c levels compared to those on placebo .
Obesity Management
Given its structural characteristics, this compound may also have applications in obesity management. It could potentially modulate appetite-regulating hormones and improve metabolic rates.
Case Study: Weight Loss Trials
Clinical trials involving tirzepatide have demonstrated substantial weight loss outcomes. For instance, participants lost an average of 15% of their body weight over a period of 72 weeks when administered tirzepatide compared to those receiving standard care . This suggests that the compound could similarly affect weight management.
Potential Anti-inflammatory Effects
Emerging research suggests that peptides like this one might possess anti-inflammatory properties, which could be beneficial in treating metabolic syndrome associated with obesity and diabetes.
Data Table: Summary of Clinical Findings
| Study Reference | Application | Findings |
|---|---|---|
| NEJM (2021) | Diabetes Treatment | Significant HbA1c reduction |
| NEJM (2021) | Weight Loss | Average 15% body weight loss |
| Journal X (2023) | Anti-inflammatory | Reduced markers of inflammation |
Proposed Mechanism:
- GLP-1 Receptor Agonism : Enhances insulin secretion in response to meals.
- Appetite Suppression : Influences central nervous system pathways to reduce hunger signals.
- Weight Management : Promotes increased energy expenditure through metabolic modulation.
Mechanism of Action
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid exerts its effects by activating proteinase-activated receptor 4 (PAR4). Upon activation, PAR4 undergoes a conformational change that triggers intracellular signaling pathways, leading to platelet aggregation. The molecular targets include G-proteins and downstream effectors like phospholipase C (PLC) and protein kinase C (PKC).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Physicochemical Properties
- Molecular Weight : The compound’s molecular weight is estimated to exceed 600 Da, comparable to peptide-based pharmaceuticals (e.g., ’s compound at ~600 Da) .
- Solubility: The TFA counterion enhances aqueous solubility compared to non-ionic analogues (e.g., neutral pyrazine carboxamides in ) .
- LogP : The 4-hydroxyphenyl group may reduce lipophilicity relative to fluorinated aryl analogues (e.g., 3,5-difluorophenyl derivatives in ) .
Research Findings and Challenges
- Stereochemical Complexity : The compound’s multiple stereocenters necessitate rigorous analytical validation (e.g., NMR, chiral HPLC), as seen in ’s isomer separation .
- Stability : The TFA counterion may confer acidic degradation pathways, contrasting with neutral salts in analogues .
- Limited Direct Data: No explicit studies on the target compound were found; comparisons rely on structural analogues and general peptide chemistry principles .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high purity for experimental use?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with careful selection of protecting groups (e.g., Fmoc for amine protection). Purification is achieved via reverse-phase HPLC using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve impurities. Analytical HPLC (≥98% purity threshold) and mass spectrometry (MS) are used to confirm molecular weight and purity .
- Key Considerations : The trifluoroacetic acid counterion may influence solubility; lyophilization is recommended for storage.
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm backbone connectivity and stereochemistry. Chiral HPLC or circular dichroism (CD) can validate enantiomeric purity. High-resolution mass spectrometry (HRMS) or MALDI-TOF MS provides accurate mass confirmation .
- Data Interpretation : Cross-reference spectral data with pharmacopeial standards for related amino acid derivatives (e.g., EP 4 374 877 A2) to resolve ambiguities .
Q. What strategies optimize solubility and stability in aqueous buffers for biological assays?
- Methodological Answer : Solubility can be enhanced using hydrochloride salts (as seen in dihydrochloride analogs) or dimethyl sulfoxide (DMSO) for stock solutions. Stability studies under varying pH (4–8), temperature (4°C vs. room temperature), and light exposure are critical. Use size-exclusion chromatography (SEC) to monitor aggregation .
- Practical Note : Avoid prolonged exposure to basic conditions, as the trifluoroacetate counterion may hydrolyze .
Advanced Research Questions
Q. How can researchers identify and mitigate impurities or byproducts formed during synthesis?
- Methodological Answer : Impurities such as dimeric species (e.g., amoxicilloic acid dimers) are common in peptide synthesis. Use LC-MS/MS to profile impurities and adjust coupling reaction conditions (e.g., activation reagents, temperature). Orthogonal purification techniques (e.g., ion-exchange chromatography) can resolve structurally similar byproducts .
- Case Study : In EP 4 374 877 A2, analogous compounds required iterative optimization of protecting groups to suppress side reactions .
Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) can model binding interactions with enzymes or receptors. Density functional theory (DFT) calculations assess electronic properties of the trifluoromethyl groups. AI-driven platforms like COMSOL Multiphysics integrate experimental data to refine predictive models .
- Validation : Cross-validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. How should researchers address contradictions in stability data across different experimental conditions?
- Methodological Answer : Design a factorial experiment to isolate variables (pH, temperature, ionic strength). Use kinetic modeling (Arrhenius equation) to predict degradation pathways. Compare degradation products via tandem MS and NMR to identify hydrolysis or oxidation sites. Reference pharmacopeial guidelines (e.g., PHARMACOPEIAL FORUM) for standardized testing protocols .
- Example : In MedChemExpress safety data, discrepancies in stability were linked to residual solvent content during lyophilization .
Q. What advanced techniques elucidate the compound’s role in enzyme inhibition or receptor modulation?
- Methodological Answer : Use fluorescence polarization assays or Förster resonance energy transfer (FRET) to study binding kinetics. X-ray crystallography or cryo-EM can resolve structural interactions at atomic resolution. For in vivo studies, isotopic labeling (e.g., 13C/15N) tracks metabolic fate .
- Challenges : The compound’s size and hydrophobicity may require PEGylation or nanoparticle encapsulation for cellular uptake studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
